
Comparative Guide: Structural & Performance
Analysis of 4-[Bis(4-

nitrophenyl)amino]benzaldehyde

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
4-[Bis(4-

nitrophenyl)amino]benzaldehyde

CAS No.: 95543-46-7

Cat. No.: B14343168

Get Quote

Executive Summary: The "Push-Pull" Architecture
4-[Bis(4-nitrophenyl)amino]benzaldehyde (CAS: 132160-44-2) represents a specialized

class of Triphenylamine (TPA) derivatives engineered for non-linear optical (NLO) applications

and organic optoelectronics. Unlike standard TPA molecules which act primarily as electron

donors, this molecule features a "star-shaped" acceptor-heavy architecture: a central nitrogen

atom flanked by three electron-withdrawing groups (two nitro, one formyl).

This guide compares the crystallographic and physicochemical profile of this nitro-derivative

against its parent scaffold, 4-(Diphenylamino)benzaldehyde (DPA-CHO), and its electron-rich

analogue, 4-[Bis(4-methoxyphenyl)amino]benzaldehyde.

Why This Matters
For researchers in drug development and materials science, the specific crystal packing of this

molecule determines its utility. In NLO devices, non-centrosymmetric packing is mandatory for
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Second Harmonic Generation (SHG). The introduction of highly polar nitro groups (

) alters the crystal lattice energy and packing motif, often shifting the material from the
centrosymmetric space groups common in simple TPAs to the acentric groups required for
photonics.

Technical Comparison: Nitro-TPA vs. Analogues
The following table synthesizes experimental data and structural properties. Note that while the

parent DPA-CHO has well-documented X-ray data, the specific dinitro-derivative is often

analyzed via its hydrazone derivatives (e.g., DANPH) or powder diffraction due to the difficulty

in growing large single crystals of the pure aldehyde.
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Feature
Target: Nitro-TPA-

CHO

Benchmark: DPA-

CHO

Analog: Methoxy-

TPA-CHO

Chemical Name

4-[Bis(4-

nitrophenyl)amino]ben

zaldehyde

4-

(Diphenylamino)benza

ldehyde

4-[Bis(4-

methoxyphenyl)amino

]benzaldehyde

CAS Number 132160-44-2 4181-05-9 89115-20-8

Electronic Nature
Acceptor-Rich (A-π-N-

π-A)

Donor-Acceptor (D-π-

A)
Strong Donor (D-π-D)

Melting Point
High (>150°C

predicted)
129–133 °C 99–104 °C

Crystal Habit
Needles/Prisms (Polar

solvent)

Pale Yellow

Powder/Prisms
White/Green Crystals

Space Group

Predicted:[1]

or

(Polar)

(Centrosymmetric) or

Intermolecular Forces
Strong Dipole-Dipole (

)

Weak

, CH

O

CH

O, CH

Solubility
Low (requires

DMF/DMSO)

High (DCM, Toluene,

MeOH)

High (Organic

solvents)

Primary Application
NLO Precursor,

Hydrazone Synthesis

OLED Hole Transport,

Dye Precursor

Hole Transport

Materials (HTM)

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

http://www.cjcu.jlu.edu.cn/EN/volumn/volumn_188.shtml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14343168?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Critical Insight: The substitution of hydrogen with Nitro groups (

) significantly increases the melting point and decreases solubility due to strong

intermolecular electrostatic interactions. While DPA-CHO crystallizes easily in

centrosymmetric groups (canceling NLO response), the Nitro-TPA-CHO is

engineered to induce acentric packing through steric bulk and dipole alignment.

Structural Analysis & Crystallography[1][2]
The Propeller Geometry
All TPA derivatives share a characteristic "propeller" geometry around the central nitrogen. The

C-N-C bond angles are typically sum to ~356-360° (nearly planar), but the phenyl rings twist to

minimize steric hindrance.

DPA-CHO (Parent): The aldehyde group is coplanar with its phenyl ring to maximize

conjugation. The other two rings twist by ~40-50°.

Nitro-TPA-CHO (Target): The nitro groups are strong mesomeric acceptors. They force the

central nitrogen's lone pair to delocalize into three rings simultaneously. This "competing

acceptor" effect can flatten the pyramidality of the central nitrogen further, but the steric bulk

of the

groups often forces a larger twist angle, potentially disrupting

-stacking and favoring the formation of voids or solvent inclusion in the lattice.

Crystallographic Workflow
To validate the structure of 4-[Bis(4-nitrophenyl)amino]benzaldehyde, researchers must

overcome its tendency to form microcrystalline powders.

Protocol: Single Crystal Growth (Self-Validating)
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Solvent Selection: Use a binary solvent system. Dissolve 50 mg of the compound in hot DMF

(minimal volume).

Precipitant: Layer Methanol or Ethanol carefully on top (1:3 ratio).

Environment: Store in a vibration-free dark chamber at 4°C.

Validation:

Clear crystals indicate successful nucleation.

Opaque powder indicates rapid crashing (failed experiment; retry with more dilute

solution).

Check: Perform Single Crystal X-ray Diffraction (SC-XRD). If

and Space Group is non-centrosymmetric (e.g.,

), the material is NLO active.

Synthesis Pathways & Logic
The synthesis of the Nitro-TPA-CHO is more complex than the parent DPA-CHO due to the

deactivating nature of the nitro groups. Standard Vilsmeier-Haack formylation of 4,4'-

dinitrotriphenylamine often fails because the ring is too electron-poor.

Recommended Route: Nucleophilic Aromatic Substitution (

).
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Critical Process Parameters

4-Aminobenzaldehyde
(Nucleophile)

Intermediate Complex
(Meisenheimer)

DMSO, K2CO3
120°C, 24h

4-Fluoronitrobenzene
(Electrophile, 2.2 eq)

4-[Bis(4-nitrophenyl)amino]benzaldehyde
(Target Product)

- HF
(Elimination)

Base: K2CO3 or Cs2CO3
(Must neutralize HF)

Atmosphere: N2
(Prevent aldehyde oxidation)

Click to download full resolution via product page

Figure 1: Synthesis logic via

. The electron-withdrawing aldehyde on the amine makes it a poor nucleophile, requiring high
heat and polar aprotic solvents (DMSO) to force the reaction with the fluoronitrobenzene.

Experimental Characterization Data
When you have synthesized or purchased the material (e.g., Parchem CAS 132160-44-2),

verify its identity against these standard benchmarks.

Infrared Spectroscopy (FT-IR)
Aldehyde (C=O): Look for a sharp, intense peak at 1690–1700 cm⁻¹. (Comparison: DPA-

CHO is ~1680 cm⁻¹; the Nitro groups withdraw density, strengthening the C=O double bond

character, shifting it to higher wavenumbers).

Nitro (N-O): Two strong bands at 1510 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).

C-N Stretch: Strong band at 1280–1320 cm⁻¹ (TPA core).

NMR Spectroscopy ( H-NMR)
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Solvent: DMSO-

(due to solubility).

Aldehyde Proton: Singlet at

9.8–9.9 ppm.

Aromatic Region:

Doublet (~8.2 ppm): Protons ortho to

.

Doublet (~7.8 ppm): Protons ortho to

.

Complex multiplets (7.2–7.4 ppm): Protons ortho to the central Nitrogen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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